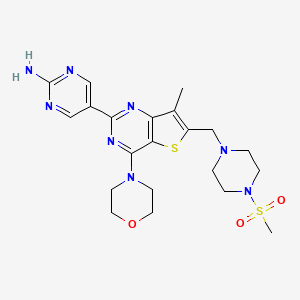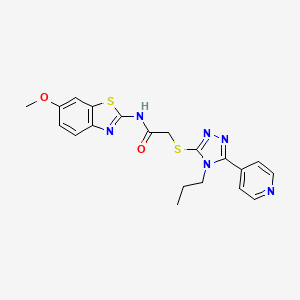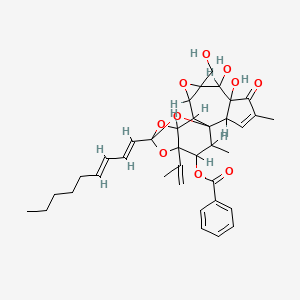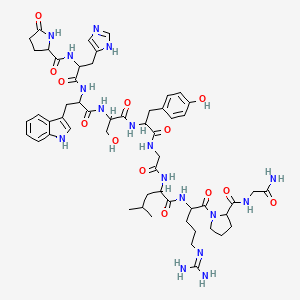
Fanetizole mesylate
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de fanetizol implica la reacción de β-feniletilamina con tiocianato de amonio para producir tiourea. Este intermedio se trata luego con bromuro de fenacilo para producir fanetizol .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para el mesilato de fanetizol no están ampliamente documentados, el enfoque general implica la síntesis de fanetizol seguida de su conversión a la forma de sal mesilato. Esto normalmente implica la reacción de fanetizol con ácido metanosulfónico en condiciones controladas para producir mesilato de fanetizol.
Análisis De Reacciones Químicas
Tipos de Reacciones: El mesilato de fanetizol experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El anillo de tiazol puede participar en reacciones de sustitución nucleofílica.
Reacciones de Oxidación y Reducción: El compuesto puede sufrir oxidación y reducción en condiciones específicas.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles.
Reacciones de Oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno o permanganato de potasio.
Reacciones de Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean comúnmente.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica puede producir varios derivados de tiazol sustituidos.
Aplicaciones Científicas De Investigación
El mesilato de fanetizol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar la química del tiazol.
Industria: Se utiliza en el desarrollo de nuevos fármacos y como intermedio químico en diversos procesos industriales.
Mecanismo De Acción
El mesilato de fanetizol ejerce sus efectos principalmente a través de la inhibición de las enzimas ciclooxigenasas, que juegan un papel clave en la respuesta inflamatoria . También inhibe la producción de superóxido en neutrófilos en respuesta a factores quimiotácticos, lo que reduce el estrés oxidativo y la inflamación . Los objetivos moleculares incluyen las enzimas ciclooxigenasas y las vías involucradas en la activación de neutrófilos y la producción de superóxido.
Compuestos Similares:
Fenilbutazona: Otro agente antiinflamatorio con actividad inhibitoria de la ciclooxigenasa.
Ibuprofeno: Un fármaco antiinflamatorio no esteroideo (AINE) ampliamente utilizado que también inhibe las enzimas ciclooxigenasas.
Indometacina: Un AINE potente con mecanismos de acción similares.
Singularidad del Mesilato de Fanetizol: El mesilato de fanetizol es único debido a su estructura específica como derivado de tiazol y su doble función en la inmunorregulación y la actividad antiinflamatoria. A diferencia de otros AINE, se ha demostrado que inhibe selectivamente la producción de superóxido en neutrófilos, lo que puede contribuir a sus efectos antiartríticos .
Comparación Con Compuestos Similares
Phenylbutazone: Another anti-inflammatory agent with cyclooxygenase inhibiting activity.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase enzymes.
Indomethacin: A potent NSAID with similar mechanisms of action.
Uniqueness of Fanetizole Mesylate: this compound is unique due to its specific structure as a thiazole derivative and its dual role in immunoregulation and anti-inflammatory activity. Unlike some other NSAIDs, it has been shown to selectively inhibit superoxide production in neutrophils, which may contribute to its antiarthritic effects .
Propiedades
Número CAS |
79069-95-7 |
|---|---|
Fórmula molecular |
C18H20N2O3S2 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
methanesulfonic acid;4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2S.CH4O3S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15;1-5(2,3)4/h1-10,13H,11-12H2,(H,18,19);1H3,(H,2,3,4) |
Clave InChI |
FHXKFCNUYSGNFV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3 |
SMILES canónico |
CS(=O)(=O)O.C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3 |
Apariencia |
Solid powder |
Key on ui other cas no. |
79069-95-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Fanetizole mesylate; UNII-D3OG7B0G4M; Fanetizole mesylate (USAN); Fanetizole mesylate [USAN]; C1MHW3X; CP 48810; CP-48,810; fanetizole. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


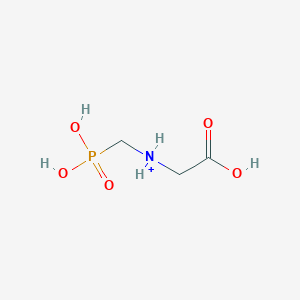

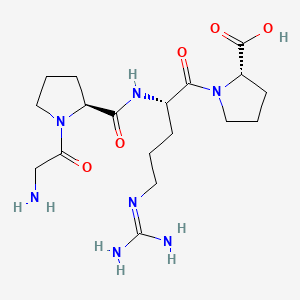

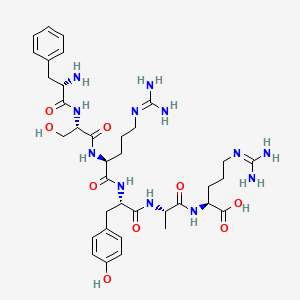
![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)
